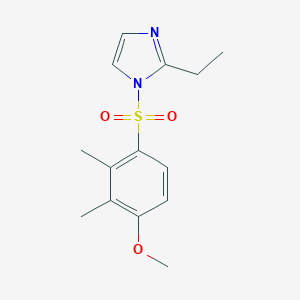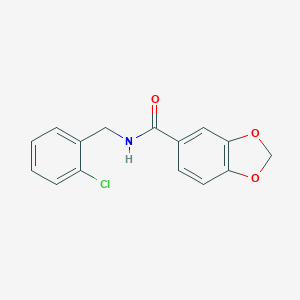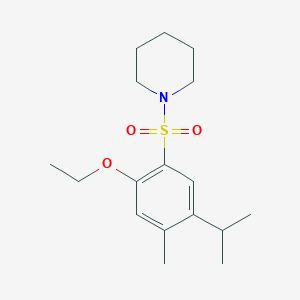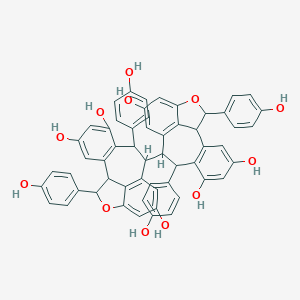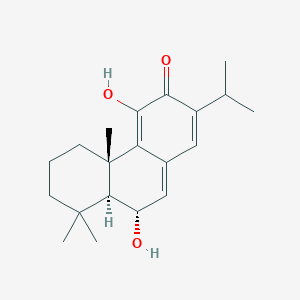
Taxodone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taxodone is a natural product that is extracted from the leaves of Taxus wallichiana, which is a coniferous tree found in the Himalayan region. Taxodone has been extensively studied due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It is a complex molecule with a unique chemical structure that makes it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
1. Anti-melanogenesis and Anti-diabetic Potential
Taxodone, a diterpenoid compound isolated from Metasequoia glyptostroboides, has shown potential in inhibiting tyrosinase and α-glucosidase enzymes. These properties suggest its use as a skin whitening agent and for treating diabetes mellitus type II-related disorders (Bajpai & Kang, 2015).
2. Antibacterial Effect
Taxodone has demonstrated significant antibacterial effects against various foodborne pathogenic bacteria. This finding indicates its potential as an antibacterial agent in the food industry, especially for inhibiting the growth of foodborne pathogens (Bajpai & Kang, 2010).
3. Antimicrobial Activity Against Virulence Factors
In a study evaluating abietane diterpenoids from Salvia austriaca, taxodone was found to significantly inhibit microbial adhesion and biofilm formation. It also limited staphylococcal survival in human blood and inhibited Candida albicans germ tube formation, suggesting its potential as a complement in classic antibiotic therapy (Sadowska et al., 2016).
4. Antimycotic Potential Against Candida Species
Taxodone has shown promising antimycotic effects against pathogenic and clinical isolates of Candida species. This suggests its medicinal significance and therapeutic value in treating fungal infections (Bajpai, Park, & Kang, 2015).
5. Cytotoxic Activity Against Cancer Cell Lines
Abietane diterpenoids, including taxodone, from Salvia pachyphylla and S. clevelandii have been studied for their cytotoxic activity against human cancer cell lines, indicating their potential role in cancer treatment (Guerrero et al., 2006).
6. Application in Chemotherapy
Taxodone, along with other natural products like Taxol, has been recognized for its role in chemotherapy, particularly in the treatment of various cancer types. Its mechanism involves the stabilization of microtubules, crucial for cancer cell growth inhibition (Weaver, 2014).
Eigenschaften
CAS-Nummer |
19039-02-2 |
|---|---|
Molekularformel |
C13H18N3OP |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(4bS,8aS,9S)-4,9-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-6,7,8a,9-tetrahydro-5H-phenanthren-3-one |
InChI |
InChI=1S/C20H28O3/c1-11(2)13-9-12-10-14(21)18-19(3,4)7-6-8-20(18,5)15(12)17(23)16(13)22/h9-11,14,18,21,23H,6-8H2,1-5H3/t14-,18-,20+/m0/s1 |
InChI-Schlüssel |
QEAIMIKGLGBTSA-ADLFWFRXSA-N |
Isomerische SMILES |
CC(C)C1=CC2=C[C@@H]([C@@H]3[C@@](C2=C(C1=O)O)(CCCC3(C)C)C)O |
SMILES |
CC(C)C1=CC2=CC(C3C(CCCC3(C2=C(C1=O)O)C)(C)C)O |
Kanonische SMILES |
CC(C)C1=CC2=CC(C3C(CCCC3(C2=C(C1=O)O)C)(C)C)O |
Synonyme |
taxodone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



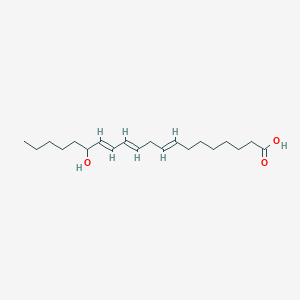

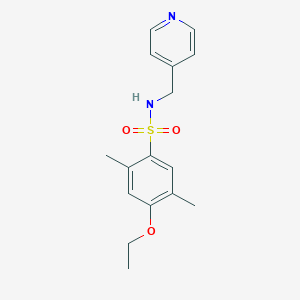

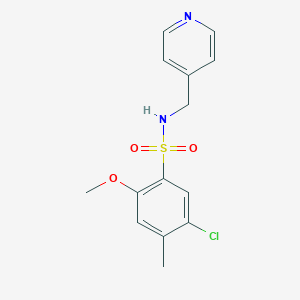

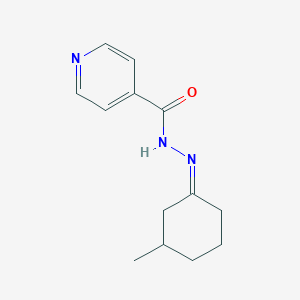
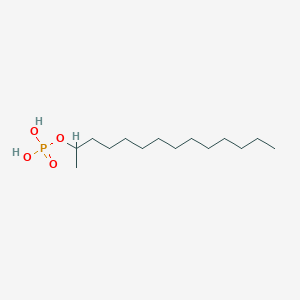
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)

